Hexanoic acid, 2-hydroxy-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-hydroxy-, propyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is formed by the reaction between hexanoic acid and propanol, resulting in a compound with a fruity aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-hydroxy-, propyl ester can be synthesized through the esterification reaction between hexanoic acid and propanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently . The hydroxyl group from the propanol reacts with the carboxyl group from the hexanoic acid to produce water and the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is heated, and the ester is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-hydroxy-, propyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkoxy group in the ester can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Produces hexanoic acid and propanol.
Reduction: Produces primary alcohols.
Scientific Research Applications
Hexanoic acid, 2-hydroxy-, propyl ester has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-hydroxy-, propyl ester primarily involves its hydrolysis and reduction reactions. In acidic hydrolysis, the ester carbonyl is protonated, increasing its electrophilicity and allowing nucleophilic attack by water, leading to the formation of a tetrahedral intermediate and subsequent cleavage to produce the acid and alcohol . In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Hexanoic acid, 2-hydroxy-, propyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent with a similar fruity odor.
Methyl butanoate: Known for its apple-like aroma and used in flavorings.
Propyl hexanoate: Another ester with a similar structure but different properties and applications.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
CAS No. |
62123-57-3 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
propyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-8(10)9(11)12-7-4-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
HDWQWGVQPXJRHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.